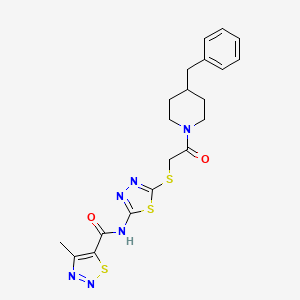

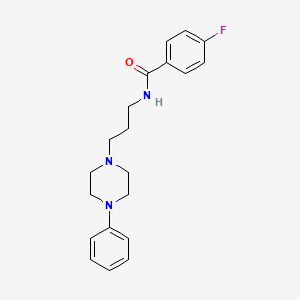

4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide” is a chemical compound with the molecular formula C20H25N3O . It is available for scientific research needs .

Synthesis Analysis

While specific synthesis details for “this compound” were not found, similar compounds have been synthesized through methods such as reductive amination . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Rapid Synthesis Techniques : A study by Menteşe et al. (2015) details the microwave-assisted synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, showcasing the efficiency of incorporating the fluorine atom and phenylpiperazin group into complex structures. This synthesis route highlights the compound's role in creating benzimidazole derivatives, which are prominent in pharmaceutical research for their diverse biological activities (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).

Antimicrobial Analog Synthesis : Desai, Rajpara, and Joshi (2013) developed fluorobenzamides with antimicrobial potential by starting with compounds structurally similar to 4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide. These synthesized compounds were tested against various bacterial and fungal strains, demonstrating the significant role of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Biological Activity and Pharmacological Potential

Serotonin Receptor Studies : Kepe et al. (2006) utilized a derivative of this compound as a molecular imaging probe to quantify serotonin 1A (5-HT1A) receptor densities in Alzheimer's disease patients. This application underscores the compound's utility in neuropharmacology and its potential in exploring psychiatric and neurodegenerative disorders (Kepe et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .

Mode of Action

It is suggested that the compound may interact with its targets through hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Biochemical Pathways

Similar compounds have been reported to inhibit oxidoreductase enzymes , which play a crucial role in various biochemical pathways.

Propriétés

IUPAC Name |

4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O/c21-18-9-7-17(8-10-18)20(25)22-11-4-12-23-13-15-24(16-14-23)19-5-2-1-3-6-19/h1-3,5-10H,4,11-16H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHYRFPNSMBHSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2396939.png)

![N-(3-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396941.png)

![Methyl 2'-amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2396944.png)

![[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea](/img/structure/B2396948.png)

![2-[3-(2-methylpropoxy)phenyl]acetic Acid](/img/structure/B2396954.png)